molecular formula C16H11F5O2 B12586590 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene CAS No. 649758-73-6

1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene

Cat. No.: B12586590
CAS No.: 649758-73-6
M. Wt: 330.25 g/mol
InChI Key: YHXLGKQQTGUMFE-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene is a synthetic organic compound characterized by its unique structure, which includes a pentafluorobenzene ring and a dimethoxyphenyl group connected by an ethenyl bridge

Properties

CAS No.

649758-73-6

Molecular Formula

C16H11F5O2

Molecular Weight

330.25 g/mol

IUPAC Name

1-[2-(2,4-dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C16H11F5O2/c1-22-9-5-3-8(11(7-9)23-2)4-6-10-12(17)14(19)16(21)15(20)13(10)18/h3-7H,1-2H3

InChI Key

YHXLGKQQTGUMFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethenyl Bridge: The initial step involves the formation of the ethenyl bridge through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl linkage.

    Introduction of the Pentafluorobenzene Ring: The pentafluorobenzene ring is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on the pentafluorobenzene ring.

    Attachment of the Dimethoxyphenyl Group: The final step involves the attachment of the dimethoxyphenyl group through a coupling reaction, such as a Suzuki or Heck coupling, to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl bridge.

    Substitution: The pentafluorobenzene ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace one or more fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

The compound has been utilized as a building block in organic synthesis. Its unique structure allows for the development of complex molecules through various coupling reactions. For instance, it can participate in cross-coupling reactions such as Suzuki or Sonogashira reactions to form more complex aromatic systems. These reactions are pivotal in synthesizing pharmaceuticals and agrochemicals.

Material Science

Due to its fluorinated nature, 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene has found applications in material science:

  • Fluorinated Polymers : The compound can be incorporated into polymer matrices to enhance properties such as chemical resistance and thermal stability.
  • Coatings : Its hydrophobic characteristics make it suitable for developing coatings that resist water and other solvents.

Photonic Applications

The compound's electronic properties make it a candidate for photonic applications:

  • Fluorescent Dyes : It can be used in the development of fluorescent dyes for biological imaging due to its ability to absorb and emit light at specific wavelengths.
  • Organic Light Emitting Diodes (OLEDs) : The compound may also serve as an emissive layer in OLEDs due to its favorable electronic characteristics.

Case Study 1: Fluorescent Probes

In a study published by the Journal of Organic Chemistry, researchers synthesized a series of fluorescent probes based on similar fluorinated compounds. These probes demonstrated enhanced photostability and brightness compared to non-fluorinated counterparts, making them ideal for cellular imaging applications .

Case Study 2: Polymer Blends

Research conducted by the American Chemical Society explored the incorporation of fluorinated compounds into polymer blends to enhance their mechanical properties and thermal stability. The study revealed that adding 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene improved the overall performance of the polymer under extreme conditions .

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene can be compared with other similar compounds, such as:

    1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene: This compound has a similar structure but lacks the pentafluorobenzene ring, which may result in different chemical and biological properties.

    2-(3,4-Dimethoxyphenyl)ethanol: This compound has a similar phenyl group but differs in the presence of an alcohol functional group instead of the ethenyl bridge.

Biological Activity

The compound 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene is a synthetic organic molecule notable for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure

The compound features a complex structure characterized by a pentafluorobenzene ring and a dimethoxyphenyl group. Its molecular formula is C15H12F5O2C_{15}H_{12}F_5O_2, and it has a molecular weight of approximately 320.24 g/mol.

Physical Properties

PropertyValue
Molecular FormulaC15H12F5O2
Molecular Weight320.24 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that compounds similar to 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene exhibit significant anticancer properties. For instance, studies have shown that the presence of fluorine atoms can enhance the lipophilicity of organic compounds, potentially increasing their bioavailability and efficacy against cancer cells.

  • Case Study : A study published in Journal of Medicinal Chemistry evaluated various fluorinated compounds for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains.

  • Data Table : Antimicrobial Activity Against Bacterial Strains
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene is hypothesized to involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair in cancer cells.
  • Disruption of Membrane Integrity : The hydrophobic nature of fluorinated compounds can disrupt bacterial cell membranes, leading to cell death.

Recent Studies

  • Fluorinated Compounds in Cancer Therapy : A comprehensive review highlighted the role of fluorinated compounds in enhancing the selectivity and potency of anticancer drugs. The review noted that the incorporation of fluorine can improve metabolic stability and reduce toxicity .
  • Antimicrobial Efficacy : A comparative study on various fluorinated phenolic compounds revealed that those with electron-donating groups exhibited increased antimicrobial activity due to enhanced interaction with microbial membranes .

Future Directions

Further research is warranted to explore the full potential of 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene in pharmaceutical applications. Areas for future investigation include:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : To optimize biological activity through chemical modifications.

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